Dabrafenib - 1195765-45-7

Dabrafenib

Catalog Number: EVT-288216
CAS Number: 1195765-45-7
Molecular Formula: C23H20F3N5O2S2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabrafenib is a potent ATP-competitive inhibitor specifically targeting the V600 mutant b-rapidly accelerated fibrosarcoma (BRAF) kinase. It is classified as a kinase inhibitor and plays a crucial role in scientific research as a tool for studying the BRAF signaling pathway and its role in various diseases, particularly cancer.

Mechanism of Action

Dabrafenib exerts its effects by selectively binding to and inhibiting the activity of the mutated BRAF kinase, predominantly BRAFV600E and BRAFV600K. This inhibition disrupts the downstream signaling cascade of the RAS/RAF/MEK/ERK (MAPK) pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, Dabrafenib can induce apoptosis and inhibit tumor growth in cells harboring BRAF V600 mutations.

Applications
  • Preclinical Models: Dabrafenib is employed in animal models of cancer to assess its efficacy and to study the mechanisms of resistance. Studies have used Dabrafenib in xenograft models, where human tumor cells are implanted into mice, to evaluate its ability to inhibit tumor growth and metastasis.
  • Biomarker Development: Research is exploring the potential of Dabrafenib as a predictive biomarker for treatment response. Studies suggest that the presence of BRAF V600 mutations can be used as a biomarker to identify patients who are likely to benefit from Dabrafenib therapy.
  • Drug Combination Studies: Researchers are investigating the efficacy of combining Dabrafenib with other therapeutic agents to enhance its antitumor activity and overcome resistance. For instance, studies have shown that combining Dabrafenib with the MEK inhibitor Trametinib can improve treatment outcomes in patients with BRAF V600 mutant melanoma. ,
  • Investigating Drug Resistance Mechanisms: Dabrafenib is used in research to understand the mechanisms underlying resistance to BRAF inhibitors. Studies have identified various mechanisms, including reactivation of the MAPK pathway, activation of alternative signaling pathways, and genetic alterations in BRAF itself. ,

Vemurafenib

Compound Description: Vemurafenib is a selective inhibitor of the BRAF V600E kinase []. Similar to Dabrafenib, it has been shown to improve response rates, progression-free survival, and overall survival in melanoma patients with the V600E mutation [].

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK kinase, which acts downstream of BRAF in the MAPK signaling pathway [, ]. It is often used in combination with Dabrafenib to enhance clinical efficacy and mitigate the development of resistance to BRAF inhibitors [, , ].

Relevance: While not structurally similar to Dabrafenib, Trametinib plays a crucial role in combination therapies with Dabrafenib [, , ]. By inhibiting MEK, Trametinib complements Dabrafenib's action on BRAF, leading to a more comprehensive blockade of the MAPK pathway and improved outcomes in patients with BRAF V600 mutant melanoma [, , ].

Cobimetinib

Compound Description: Cobimetinib is another MEK inhibitor that demonstrates improved clinical efficacy when used in combination with BRAF inhibitors, particularly in patients with metastatic melanoma carrying a BRAF V600 mutation [].

Relevance: Similar to Trametinib, Cobimetinib acts on the MAPK pathway by inhibiting MEK []. While not structurally related to Dabrafenib, it serves a similar purpose in combination therapy by enhancing the blockade of the MAPK pathway and potentially improving outcomes in patients with BRAF V600 mutant cancers [].

Hydroxy-Dabrafenib

Compound Description: Hydroxy-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits inhibitory activity against specific cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, and CYP3A4 [, , ].

Relevance: As a direct metabolite of Dabrafenib, Hydroxy-Dabrafenib is structurally related to the parent compound [, , ]. Understanding its inhibitory profile against CYP enzymes is essential for assessing potential drug-drug interactions and predicting the pharmacokinetic profile of Dabrafenib [, , ].

Relevance: As a metabolite of Dabrafenib, Carboxy-Dabrafenib provides insights into the metabolic pathways of the parent drug [, ]. Although it does not inhibit CYP enzymes like its counterpart, Hydroxy-Dabrafenib, its presence is crucial for comprehending the overall metabolic fate of Dabrafenib in vivo [, ].

Desmethyl-Dabrafenib

Compound Description: Desmethyl-Dabrafenib is a major circulating metabolite of Dabrafenib [, , ]. It exhibits potent inhibitory activity against a broader range of CYP enzymes compared to Hydroxy-Dabrafenib, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 [, , ].

Relevance: Being a direct metabolite of Dabrafenib, Desmethyl-Dabrafenib is structurally related and sheds light on the metabolic breakdown of Dabrafenib [, , ]. Its potent inhibitory effects on multiple CYP enzymes make it a critical factor in assessing potential drug-drug interactions with Dabrafenib [, , ].

Gemfibrozil

Compound Description: Gemfibrozil is a drug primarily used to lower lipid levels in the blood []. It is also known to be a potent inhibitor of CYP2C8 [].

Relevance: While Gemfibrozil is not structurally related to Dabrafenib, it is relevant due to its inhibitory effect on CYP2C8, one of the primary enzymes involved in Dabrafenib metabolism []. Co-administration of Gemfibrozil with Dabrafenib can potentially lead to elevated Dabrafenib plasma concentrations [], necessitating dose adjustments and close monitoring for potential drug-drug interactions.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication known to be a strong inhibitor of the CYP3A enzyme [].

Relevance: Although structurally dissimilar to Dabrafenib, Ketoconazole is relevant in the context of drug-drug interactions. It is a potent inhibitor of CYP3A, one of the key enzymes involved in Dabrafenib metabolism []. Concurrent use of Ketoconazole with Dabrafenib can significantly increase Dabrafenib exposure [], requiring careful consideration of dosage adjustments and potential adverse effects.

Properties

CAS Number

1195765-45-7

Product Name

Dabrafenib

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide

Molecular Formula

C23H20F3N5O2S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Solubility

very slightly soluble at pH 1

Synonyms

N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide; Dabarefenib; GSK 2118436; Tafinlar

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.